2-Nitrophenyl 4-methoxyphenyl sulfone

Description

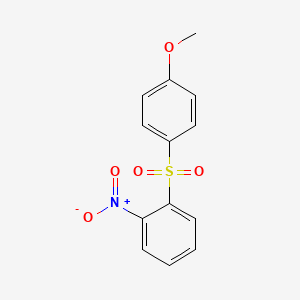

2-Nitrophenyl 4-methoxyphenyl sulfone is a diarylsulfone compound characterized by a sulfonyl group bridging two aromatic rings: a 2-nitrophenyl group and a 4-methoxyphenyl group. The nitro (-NO₂) and methoxy (-OCH₃) substituents impart distinct electronic and steric properties to the molecule. Diarylsulfones are recognized for their diverse applications, including antiviral, antibacterial, and materials science uses . This compound is structurally related to other sulfones, such as 2-nitrophenyl phenyl sulfone (NPPS) and 4-substituted phenyl sulfones, but its unique substitution pattern differentiates its reactivity and biological activity.

Properties

CAS No. |

61174-15-0 |

|---|---|

Molecular Formula |

C13H11NO5S |

Molecular Weight |

293.30 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-2-nitrobenzene |

InChI |

InChI=1S/C13H11NO5S/c1-19-10-6-8-11(9-7-10)20(17,18)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 |

InChI Key |

DKABUUUQBRVEAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs of 2-nitrophenyl 4-methoxyphenyl sulfone and their substituent effects:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitro group in this compound is strongly electron-withdrawing, enhancing electrophilic reactivity. In contrast, the 4-methoxy group is electron-donating, which may improve solubility but reduce binding affinity in biological systems compared to halogenated analogs (e.g., 4-chlorophenyl derivatives) .

- Antiviral Activity: 2-Nitrophenyl phenyl sulfone (NPPS) exhibits HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) activity due to the nitro group at position 2. The 4-methoxy variant may alter pharmacokinetics but requires empirical validation .

Physicochemical Properties

- Solubility : The 4-methoxy group increases hydrophilicity compared to NPPS or halogenated sulfones.

- Stability : Nitro groups confer thermal stability but may render the compound sensitive to reducing environments.

Q & A

Q. What are the established synthetic routes for preparing 2-nitrophenyl 4-methoxyphenyl sulfone?

The synthesis typically involves nucleophilic aromatic substitution or oxidation of sulfide precursors. For example:

- Oxidation of sulfides : Thioethers (e.g., 2-nitrophenyl 4-methoxyphenyl sulfide) can be oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to yield sulfones.

- Coupling reactions : Reacting 4-methoxyphenylsulfonyl chloride with 2-nitrophenyl derivatives in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purity validation via HPLC (>98%) and structural confirmation via -NMR are critical steps .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- X-ray crystallography : Determines crystal packing and molecular conformation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving disorder in nitro/methoxy groups .

- Spectroscopy : -NMR identifies sulfone resonances (typically 50–60 ppm for the sulfonyl carbon), while FT-IR confirms S=O stretches (~1300 cm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical : 301.04 g/mol) .

Q. What are the preliminary applications of this compound in scientific research?

- Antimicrobial studies : Sulfone derivatives (e.g., 4-methoxyphenyl diiodomethyl sulfone) exhibit antifungal activity (e.g., 78% inhibition in Aspergillus niger assays), suggesting potential for structure-activity relationship (SAR) studies .

- Material science : Nitro/methoxy functional groups enhance thermal stability, making it a candidate for high-temperature polymer additives .

Advanced Research Questions

Q. How do electronic effects of nitro and methoxy groups influence reaction mechanisms in sulfone chemistry?

- Nitro group : Strong electron-withdrawing nature directs electrophilic substitution to the para position, complicating regioselectivity in further functionalization.

- Methoxy group : Electron-donating effects stabilize intermediates in SNAr reactions but may sterically hinder access to the sulfonyl moiety. Computational studies (e.g., DFT) are recommended to map charge distribution and transition states .

Q. What challenges arise in resolving crystallographic data for nitro-substituted sulfones?

Common issues include:

- Disordered nitro groups : SHELXL refinement with PART/ISOR commands can model anisotropic displacement parameters.

- Twinned crystals : Use of PLATON’s TWINABS for data integration (e.g., cases with >5% twinning volume). Example: A related compound, N-(4-methoxyphenyl)benzenesulfonamide, required 92% completeness in data collection to achieve R < 0.05 .

Q. How can contradictory biological activity data for sulfone derivatives be analyzed methodologically?

- Dose-response validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antifungal testing).

- SAR benchmarking : Compare with analogs (e.g., 4-chlorophenyl sulfones show 90% inhibition vs. 78% for 4-methoxyphenyl derivatives ).

- Meta-analysis : Cross-reference with databases like PubChem to identify outliers in bioactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.